molecular formula C17H19N3O2 B11668863 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol

4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol

Cat. No.: B11668863
M. Wt: 297.35 g/mol
InChI Key: SVDSQTDJNMFDDT-QGOAFFKASA-N
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Description

4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a double bond between carbon and nitrogen atoms (C=N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol typically involves the condensation reaction between 4-phenylpiperazine and 4-formylcatechol. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol is unique due to its specific substitution pattern and the presence of both piperazine and catechol moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C17H19N3O2/c21-16-7-6-14(12-17(16)22)13-18-20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12-13,21-22H,8-11H2/b18-13+

InChI Key

SVDSQTDJNMFDDT-QGOAFFKASA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

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